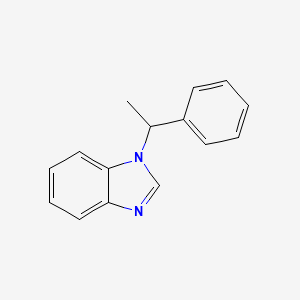

1-(1-Phenylethyl)benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-phenylethyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c1-12(13-7-3-2-4-8-13)17-11-16-14-9-5-6-10-15(14)17/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYHFRJNEMYJKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization Techniques in 1 1 Phenylethyl Benzimidazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 1-(1-Phenylethyl)benzimidazole. Both 1H (proton) and 13C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment. nih.govnih.gov

In the 1H-NMR spectrum, the protons of the benzimidazole (B57391) and phenylethyl moieties exhibit characteristic chemical shifts and coupling patterns. The aromatic protons of the benzimidazole ring typically appear as multiplets in the downfield region. The five protons of the phenyl group on the phenylethyl substituent also resonate in the aromatic region. The methine (CH) proton of the chiral center and the methyl (CH3) protons appear in the aliphatic region, with the methine proton showing a quartet splitting pattern due to coupling with the methyl protons, which in turn appear as a doublet. nih.gov

13C-NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom in the molecule. The spectrum shows distinct signals for the carbons of the benzimidazole ring, the phenyl ring, and the aliphatic carbons of the phenylethyl group. The number of signals confirms the molecular symmetry, and their chemical shifts are indicative of their electronic environment. nih.govrsc.org

Table 1: Predicted 1H and 13C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on typical shifts for similar benzimidazole derivatives. Actual values may vary depending on the solvent and experimental conditions.

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| Benzimidazole Aromatic CHs | ~7.20 - 7.80 (m) | ~110 - 125 |

| Benzimidazole Quaternary Cs | N/A | ~133 - 144 |

| Benzimidazole C2 | ~8.00 (s) | ~152 |

| Phenyl Aromatic CHs | ~7.25 - 7.40 (m) | ~126 - 129 |

| Phenyl Quaternary C | N/A | ~140 |

| Chiral CH | ~5.50 - 6.00 (q) | ~55 - 60 |

| Methyl CH3 | ~1.80 - 2.00 (d) | ~20 - 25 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Verification

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and confirmation of the molecular formula. rsc.orgias.ac.in

In a typical electron ionization (EI) mass spectrum, the molecule will exhibit a molecular ion peak ([M]+) corresponding to its molecular weight. The fragmentation pattern is characteristic of the compound's structure. For this compound, common fragmentation pathways would include the cleavage of the bond between the benzimidazole nitrogen and the phenylethyl group, leading to the formation of a stable tropylium (B1234903) cation (m/z 91) from the phenylethyl moiety and a benzimidazole fragment. researchgate.net HRMS analysis can distinguish between compounds with the same nominal mass but different elemental compositions, providing definitive confirmation of the compound's identity. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound (C15H14N2)

| Analysis | Expected Value | Information Provided |

| Molecular Formula | C15H14N2 | Elemental Composition |

| Exact Mass | 222.1157 | High-accuracy mass for formula confirmation |

| Nominal Mass | 222 | Integer mass of the most abundant isotopes |

| Key Fragment (m/z) | 105 ([C8H9]+) | Phenylethyl cation |

| Key Fragment (m/z) | 117 ([C7H5N2]+) | Benzimidazole fragment |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. nih.gov The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The FTIR spectrum of this compound is expected to show several characteristic peaks. Aromatic C-H stretching vibrations typically appear above 3000 cm-1. Aliphatic C-H stretching from the phenylethyl group will be observed in the 2850-3000 cm-1 region. orientjchem.org The stretching vibrations of the C=N and C=C bonds within the fused benzimidazole and phenyl rings are expected in the 1450-1620 cm-1 range. rsc.orgresearchgate.net The region below 1400 cm-1, known as the fingerprint region, contains a complex pattern of peaks from various bending vibrations that is unique to the molecule.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm-1) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Benzimidazole, Phenyl) |

| 3000 - 2850 | C-H Stretch | Aliphatic (Ethyl group) |

| 1620 - 1580 | C=N Stretch | Imidazole (B134444) ring |

| 1600 - 1450 | C=C Stretch | Aromatic rings |

| 1400 - 1000 | C-H Bending, C-N Stretch | Fingerprint Region |

| 900 - 675 | C-H Bending (out-of-plane) | Aromatic rings |

X-ray Diffraction Techniques for Crystalline Structure Determination

For crystalline samples of this compound, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement, including bond lengths, bond angles, and torsional angles. scilit.comsemanticscholar.org This technique provides an unambiguous confirmation of the molecular structure and reveals details about intermolecular interactions in the solid state. nih.gov

A study on 1-[(S)-1-phenylethyl]-1H-benzimidazole revealed specific structural features. elsevierpure.com The dihedral angle between the mean planes of the benzimidazole and phenyl rings is a critical parameter, and in this chiral compound, it was found to be 81.59 (4)°. elsevierpure.com This significant twist between the two aromatic systems is a key conformational feature. The analysis also identified an intermolecular C-H···N hydrogen bond involving the chiral carbon atom, which results in the formation of molecular chains along the nih.gov direction in the crystal lattice. elsevierpure.com

Table 4: Selected Crystallographic Data for 1-[(S)-1-Phenylethyl]-1H-benzimidazole

| Parameter | Value |

| Molecular Formula | C15H14N2 |

| Dihedral Angle (Benzimidazole/Phenyl) | 81.59 (4)° elsevierpure.com |

| Key Intermolecular Interaction | C-H···N elsevierpure.com |

| Crystal System | (Data not fully available in snippets) |

| Space Group | (Data not fully available in snippets) |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic properties of this compound. These techniques probe the electronic transitions between molecular orbitals that occur upon absorption of UV or visible light.

The UV-Vis spectrum of benzimidazole derivatives is characterized by absorption bands in the ultraviolet region, typically arising from π→π* transitions within the conjugated aromatic system. researchgate.netnist.gov For this compound, one would expect to observe absorption maxima (λmax) characteristic of the benzimidazole chromophore. The presence of the phenylethyl group may cause slight shifts in the absorption bands compared to unsubstituted benzimidazole. Fluorescence spectroscopy measures the emission of light from the molecule as it returns from an excited electronic state to the ground state. Many benzimidazole derivatives are known to be fluorescent, and studying the emission spectrum can provide further information about the electronic structure and environment of the molecule. researchgate.netnist.gov

Table 5: Expected Spectroscopic Data for this compound in Solution

| Technique | Parameter | Expected Range | Electronic Transition |

| UV-Vis Spectroscopy | λmax | ~240-285 nm | π→π* |

| Fluorescence Spectroscopy | λem | >290 nm | Emission from excited state |

Computational and Theoretical Investigations of 1 1 Phenylethyl Benzimidazole and Its Analogs

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. sci-hub.boxqu.edu.qa For benzimidazole (B57391) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. sci-hub.boxnih.govnih.govmdpi.com

Table 1: Applications of DFT in Benzimidazole Analog Studies

| Application | Method/Basis Set | Key Findings | Reference |

|---|---|---|---|

| Geometry Optimization | B3LYP/6-311++G(d,p) | Provides optimized molecular structures that show good agreement with experimental data. | sci-hub.box |

| Electronic Structure | B3LYP/6-311G(d,p) | Investigates the effect of substituents on charge distribution and molecular properties. | acs.org |

| Vibrational Analysis | B3LYP/6-31G(d,p) | Calculates harmonic vibrational frequencies to compare with experimental IR and Raman spectra. | sapub.org |

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. researchgate.netdntb.gov.ua This method is extensively used to study benzimidazole derivatives, elucidating their binding modes and predicting their affinity for various biological targets. acs.orgspast.orgresearchgate.net Docking studies have been performed on benzimidazole analogs against targets like DNA gyrase, topoisomerase, and various protein kinases, providing insights into their potential as antimicrobial or anticancer agents. spast.orgnih.gov

The results of docking studies reveal crucial intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and key amino acid residues in the active site of the target protein. researchgate.net For example, docking analyses of benzimidazole-thiadiazole hybrids with the enzyme 14-α demethylase (CYP51) showed that the thiadiazole core interacts with the heme group, while the benzimidazole ring forms hydrogen bonds with residues like Met508. acs.org The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), helps in ranking compounds and identifying the most promising candidates for further development. researchgate.netnih.gov These studies are crucial for understanding the structure-activity relationship (SAR), where the type and position of substituents on the benzimidazole scaffold significantly influence binding affinity and biological activity. spast.orgnih.gov

Table 2: Examples of Molecular Docking Studies on Benzimidazole Analogs

| Compound Type | Protein Target | Key Interaction Residues | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| 2-Phenylbenzimidazole (B57529) | Protein Kinase (CDK4/CycD1) | Not Specified | -8.2 | nih.gov |

| Benzimidazole-thiadiazole hybrid | 14-α demethylase (CYP51) | Met508 | -10.928 | acs.org |

| 2-(3,4-dimethyl phenyl)-1H-1, 3-benzimidazole | Beta-tubulin | Not Specified | -8.50 | nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, studying the physical movements of atoms and molecules over time. mdpi.comfrontiersin.org MD simulations are performed on the docked protein-ligand complexes to assess their stability and explore the dynamic evolution of their interactions. nih.govsemanticscholar.org

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg). semanticscholar.orgresearchgate.net RMSD measures the average deviation of the protein backbone or ligand atoms from their initial position, with lower values indicating greater stability of the complex. nih.gov RMSF analyzes the fluctuation of individual residues, highlighting flexible regions of the protein upon ligand binding. semanticscholar.org MD simulations, often run for nanoseconds, confirm the stability of binding modes predicted by docking and provide a more accurate understanding of the protein-ligand contacts. nih.govtandfonline.com For instance, a 100 ns MD simulation of a benzimidazole derivative complexed with the SARS-CoV-2 Mpro protein was used to confirm the stability of the docked pose and analyze the persistence of key interactions over time. nih.gov

Analysis of Intermolecular Interactions and Molecular Surfaces (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal structure. nih.govmdpi.com This method maps various properties onto a 3D surface representing the molecule's electron distribution, providing a detailed picture of how molecules pack together in the solid state. nih.gov For benzimidazole derivatives, Hirshfeld analysis helps to understand the nature and contribution of different non-covalent interactions, such as hydrogen bonds (e.g., N—H⋯N), van der Waals forces, and π–π stacking, which govern the crystal cohesion. nih.govnih.gov

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of Benzimidazole Analogs

| Compound | H⋯H (%) | C⋯H/H⋯C (%) | N⋯H/H⋯N (%) | O⋯H/H⋯O (%) | Reference |

|---|---|---|---|---|---|

| 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole | 48.8 | 20.9 | 19.3 | 9.6 | nih.gov |

Prediction of Electronic Properties and Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are fundamentally linked to its reactivity and behavior. sapub.org Quantum chemical calculations are used to determine key electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. sapub.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and electrical transport properties. sci-hub.box A smaller energy gap suggests that the molecule is more reactive and requires less energy to be excited. sapub.org For benzimidazole derivatives, the distribution of these frontier orbitals is often analyzed. In many cases, the HOMO is localized on the benzimidazole ring, while the LUMO may be localized on a substituent, influencing the molecule's charge transfer properties. sci-hub.box These calculations help in understanding the structure-property relationships and designing molecules with tailored electronic characteristics for applications in materials science and medicinal chemistry. qu.edu.qa

Table 4: Calculated Electronic Properties of Benzimidazole Derivatives

| Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole | Not specified | Not specified | 4.9266 | nih.gov |

Computational Studies on Binding Selectivity and Mutational Impact

A significant challenge in drug design is achieving selectivity for a specific protein target over closely related isoforms to minimize off-target effects. Computational methods are pivotal in investigating the mechanisms of binding selectivity. nih.gov Studies on benzimidazole derivatives have used molecular docking, MD simulations, and binding free energy calculations to understand why certain inhibitors preferentially bind to one protein subtype over another, even when the ATP binding sites are highly homologous. nih.gov

For example, a computational study on substituted benzimidazole derivatives targeting PI3K isoforms investigated the selective inhibition of PI3Kδ and PI3Kγ. nih.gov By decomposing the binding free energy, researchers can identify key residues that contribute most to the selective binding. nih.gov Furthermore, in silico site-directed mutagenesis is a powerful technique to probe the impact of specific amino acid changes on ligand binding. nih.gov By computationally mutating a residue in the active site and recalculating binding affinities, researchers can confirm the importance of that residue for inhibitor potency and selectivity. This approach was used to study the selectivity of 1-(1H-Benzimidazol-5-yl)-5-aminopyrazoles for FGFR1 over FGFR4 by mutating key residues like Tyr563 and Ser565. nih.gov

Theoretical Approaches in Predicting Inhibitory Trends

Quantitative Structure-Activity Relationship (QSAR) modeling is a theoretical approach used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.nettandfonline.com Both 2D and 3D-QSAR studies are widely applied to benzimidazole derivatives to predict their inhibitory trends and guide the design of more potent analogs. nih.govcjsc.ac.cn

In 2D-QSAR, various molecular descriptors (e.g., topological, electronic, physicochemical) are calculated for a series of compounds and correlated with their experimental inhibitory concentrations (IC50) using statistical methods like partial least squares (PLS). tandfonline.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go further by analyzing the steric and electrostatic fields around the molecules. nih.gov The resulting 3D contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov These models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby saving significant time and resources in the drug discovery process. researchgate.nettandfonline.com

Structure Activity Relationship Sar Studies of 1 1 Phenylethyl Benzimidazole Derivatives

Influence of the N1-Phenylethyl Substituent on Biological Activity

The substituent at the N1 position of the benzimidazole (B57391) ring plays a critical role in modulating the pharmacological activity of the molecule. This position is a key site for modification to enhance the chemotherapeutic efficacy of the compound. acs.org The introduction of an alkyl or arylalkyl group, such as the 1-phenylethyl moiety, can significantly impact the compound's lipophilicity, steric profile, and binding interactions with target biomolecules.

Impact of Additional Substituents at Other Benzimidazole Ring Positions (e.g., C2, C5/C6) on Biological Potency

The biological activity of the 1-(1-phenylethyl)benzimidazole scaffold is further refined by substitutions at other positions, most notably at the C2 and the C5/C6 positions of the benzimidazole core.

C2-Position: The C2 position is a common site for modification and significantly influences the spectrum and potency of biological activity.

Aryl Substituents: Introducing a substituted phenyl ring at the C2 position is a widely explored strategy. The nature of the substituents on this phenyl ring is critical. For antimicrobial agents, the presence of electron-withdrawing groups (e.g., chloro, fluoro, trifluoromethyl) on the C2-phenyl ring tends to enhance activity. wisdomlib.org Conversely, electron-donating groups (e.g., methoxy, amino) often lead to decreased effectiveness. wisdomlib.org

Other Substituents: In anti-inflammatory research, benzimidazoles with a 2-aryl substitution on a 5-methyl-substituted pyrazol-3-one at the benzimidazole-1-yl methyl moiety showed enhanced activity. nih.gov For anticancer applications, a sterically hindering trifluoromethyl substituent at the C2-position increased cytotoxicity against A549 lung cancer cell lines.

C5/C6-Positions: The C5 and C6 positions of the benzimidazole ring are also important for modulating activity.

Electron-Withdrawing vs. Electron-Donating Groups: In anti-inflammatory studies, an electron-withdrawing nitro group at the C6 position resulted in higher activity, whereas electron-donating groups were associated with lower potency. nih.gov

Halogen Substituents: For antimicrobial activity, derivatives with 5-halo substituents have been identified as promising broad-spectrum candidates, showing efficacy against methicillin-resistant Staphylococcus aureus (MRSA) strains. mdpi.com

Other Groups: The introduction of a 5,6-dimethoxy substitution on the benzimidazole core has been found to confer greater anticancer activity compared to unsubstituted analogues.

The interplay between substituents at N1, C2, and C5/C6 is complex, with the optimal combination depending on the specific biological target.

Role of Stereochemical Specificity and Chirality in Activity Modulation

Chirality, introduced by the asymmetric carbon in the 1-phenylethyl substituent at the N1 position, is a critical factor in determining the biological activity of these derivatives. The spatial arrangement of the phenyl and methyl groups around this chiral center leads to two enantiomers, (S)-1-phenylethyl and (R)-1-phenylethyl, which can exhibit different pharmacological profiles.

The specific three-dimensional structure of each enantiomer dictates its interaction with chiral biological targets such as enzymes and receptors. In the crystal structure of 1-[(S)-1-phenylethyl]-1H-benzimidazole, the dihedral angle between the benzimidazole and phenyl rings is 81.59 degrees, highlighting a specific spatial orientation. elsevierpure.com

Studies on atropisomeric (axially chiral) 1-phenylbenzimidazoles have demonstrated that separated atropisomers can affect microtubule organization in cancer cells with different intensities. nih.gov This principle underscores the importance of stereochemistry in biological activity. Although comprehensive studies comparing the biological activities of the (R) and (S) enantiomers of this compound derivatives are not widely available, it is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can have different potency, efficacy, and even different types of activity. Therefore, the stereochemical configuration at the N1-phenylethyl substituent is expected to be a key determinant in the activity modulation of this class of compounds.

SAR Elucidation in Antimicrobial Research

The benzimidazole scaffold is a cornerstone in the development of new antimicrobial agents. The SAR for this compound derivatives in this context is guided by modifications at the C2 and C5/C6 positions.

Influence of N1-Substituent: The hydrophobic character of the N1-phenylethyl group is generally favorable for antimicrobial activity. acs.org

Influence of C2-Substituent: The electronic properties of substituents on a C2-phenyl ring are crucial.

Electron-withdrawing groups (e.g., -Cl, -F, -CF₃) are associated with superior antimicrobial activity. wisdomlib.org One potent derivative, N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine, which contains a trifluoromethyl group, showed significant activity. nih.gov

Electron-donating groups (e.g., -OCH₃, -NH₂) tend to reduce antimicrobial potency. wisdomlib.org

Influence of C5/C6-Substituents: Halogenation at the C5 or C6 position is a beneficial strategy. Compounds with 5-halo substituents have shown promise as broad-spectrum antimicrobial agents, with activity against MRSA strains. mdpi.com

The following table summarizes the antimicrobial activity of selected benzimidazole derivatives, illustrating these SAR principles.

| Compound ID | N1-Substituent | C2-Substituent | C5/C6-Substituent | Target Organism | Activity (MIC in µg/mL) |

| 5i | -CH₂-NH-Phenyl-pyrazole | (See full name) | H | K. pneumoniae | >100 |

| A. fumigates | 7.81 | ||||

| III | -CH₂-Phenyl-SO₂NH₂ | 3-cyanophenyl | H | E. coli (tolC-mutant) | 2 |

| 25d | -CH₂-Phenyl-SO₂NH(CH₂)₂OH | 3-cyanophenyl | H | E. coli (tolC-mutant) | 0.125 |

Data sourced from multiple studies for illustrative purposes. nih.govnih.gov

SAR Insights in Anticancer Research

Benzimidazole derivatives are extensively investigated as potential anticancer agents, targeting various mechanisms including microtubule organization and enzyme inhibition. nih.govnveo.org For derivatives of this compound, SAR studies highlight key structural features that enhance cytotoxic activity.

Influence of C2-Substituent:

A C2-substituent with a sterically hindering group like trifluoromethyl has been shown to increase cytotoxicity against lung cancer cell lines.

In a series of 1,2-disubstituted benzimidazoles, the presence of elongated side chains at the N1-position and specific linkers and substituents at C2 and C5/C6 were found to be promising for anticancer action.

Influence of C5/C6-Substituents:

Substitution with a 5,6-dimethoxy group on the benzimidazole core has been demonstrated to introduce more anticancer activity than unsubstituted analogues.

A chloro group at the C5 position, in combination with an N-benzyl group, has been found in potent anticancer compounds. isca.in

The table below presents data for representative benzimidazole derivatives, highlighting the impact of substitution on anticancer activity.

| Compound ID | N1-Substituent | C2-Substituent | C5/C6-Substituent | Cell Line | Activity (IC₅₀ in µM) |

| Compound 4 | Benzyl | 4-(N-(4-hydroxyphenyl) benzamide) | 5-Chloro | A549 (Lung) | Not specified, potent |

| Compound 23a | 3-morpholinopropyl | (2E)-3-phenyl-2-propen-1-one | H | OVCAR-3 (Ovarian) | Significant activity |

| MCF-7 (Breast) | Significant activity |

Data sourced from multiple studies for illustrative purposes. nveo.orgisca.in

SAR Related to Anti-inflammatory Activities

Benzimidazole derivatives can exert anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and pro-inflammatory cytokines. nih.govnih.gov The SAR for these activities is sensitive to the substitution pattern on the benzimidazole ring.

Influence of N1-Substituent: While specific studies on the N1-phenylethyl group are scarce, research on other N1-substituted derivatives shows its importance. For example, the substitution of hydrophilic groups at the N1 position of a related cycloheptimidazole scaffold resulted in a loss of activity. nih.gov This suggests that a relatively lipophilic substituent like 1-phenylethyl may be favorable.

Influence of C2-Substituent:

A 4-methoxyphenyl substitution at the C2 position of cycloheptimidazole did not reduce anti-inflammatory potential. nih.gov

In a series of 1-{(5-substituted-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazoles, a compound with a chloro group at the ortho position of a C2-linked phenyl ring showed promising anti-inflammatory effects and remarkable COX-2 inhibition. frontiersin.org

Influence of C5/C6-Substituents:

An electron-withdrawing nitro group at the C6 position was found to be more active than other derivatives in one study. nih.gov

Conversely, another study reported that a compound with an electron-releasing methoxy group at position 6 showed strong anti-inflammatory activity. nih.gov This highlights the complexity and context-dependency of SAR in this field.

The table below shows the anti-inflammatory activity of selected benzimidazole derivatives.

| Compound ID | N1-Substituent | C2-Substituent | C6-Substituent | Activity (% Inhibition of Edema) |

| Compound 6 | Two-pyrrolidine | Not specified | Methoxy | 43.5% |

| Nitro Derivative | Not specified | Not specified | Nitro | More active than others in series |

| Compound 152 | (5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl | Morpholinomethyl | H | 74.17% |

Data sourced from multiple studies for illustrative purposes. nih.govfrontiersin.org

Mechanistic Research on the Biological Activities of 1 1 Phenylethyl Benzimidazole Derivatives

Antimicrobial Action Mechanisms

The benzimidazole (B57391) scaffold is a cornerstone in the development of antimicrobial agents, exhibiting efficacy against bacteria, fungi, viruses, and parasites. nveo.org The introduction of a 1-phenylethyl group and other substitutions on the benzimidazole ring system modulates this activity, leading to derivatives with specific and potent mechanisms of action.

Antibacterial Activity and Targeted Pathogens

Derivatives of 1-(1-phenylethyl)benzimidazole have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. nih.gov Research indicates that these compounds often exhibit lower efficacy against Gram-negative bacteria. nih.gov

One of the key mechanisms of antibacterial action is the inhibition of dihydrofolate reductase (DHFR). acs.org This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the production of purines and certain amino acids necessary for bacterial proliferation. acs.org By targeting DHFR, these benzimidazole derivatives effectively disrupt essential metabolic pathways in bacteria. acs.org

Studies have identified potent activity against several pathogenic strains, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus faecalis, and Escherichia coli. nih.govacs.org The effectiveness of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency.

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Derivative 2g | Streptococcus faecalis | 8 |

| Derivative 2g | Staphylococcus aureus | 4 |

| Derivative 2g | Methicillin-resistant S. aureus (MRSA) | 4 |

| Various Derivatives | Escherichia coli | 64 - 1024 |

This table presents a summary of the Minimum Inhibitory Concentration (MIC) values for representative benzimidazole derivatives against various bacterial strains, based on available research data. nih.govacs.org

Antifungal Activity and Inhibition of Fungal Targets (e.g., 14α-Demethylase)

The antifungal activity of benzimidazole derivatives is a well-established area of research. nih.gov A primary mechanism of action for many antifungal benzimidazoles is the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.govacs.org This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi. nih.gov Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. nih.govacs.org

These compounds act as non-competitive inhibitors, with the benzimidazole nitrogen coordinating to the heme iron atom in the active site of 14α-demethylase, thereby blocking its catalytic activity. nih.govnih.gov This mechanism is effective against a range of pathogenic fungi, including various Candida and Aspergillus species. nih.govacs.org

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Derivative 1b, 1c, 2e, 2g | Candida albicans | 64 |

| Derivative 1b, 1c, 2e, 2g | Aspergillus niger | 64 |

| Derivative 3a | Aspergillus niger | 64 |

| Derivative 3a | Candida albicans | 256 |

| Derivative 6b, 6i, 6j | Candida glabrata | 0.97 |

This table summarizes the Minimum Inhibitory Concentration (MIC) values for selected benzimidazole derivatives against common fungal pathogens, highlighting their potency. nih.govacs.orgnih.gov

Antiviral Activity Mechanisms

Benzimidazole derivatives have shown a broad spectrum of antiviral activities against both RNA and DNA viruses. nih.govnih.gov The mechanisms underlying these activities are diverse and often target virus-specific enzymes or processes.

One significant mechanism is the inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. researchgate.net For instance, certain 2-phenylbenzimidazole (B57529) derivatives have demonstrated potent inhibition of the NS5B RdRp of Bovine Viral Diarrhea Virus (BVDV), a pestivirus, and Hepatitis C Virus (HCV). researchgate.net

Other derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, effectively halting the replication of the virus. nih.gov The antiviral spectrum of these compounds also includes activity against Respiratory Syncytial Virus (RSV), Coxsackie B viruses (CVB), and Poliovirus (Sabin strain 1). nih.govnih.gov

Table 3: Antiviral Activity of Selected Benzimidazole Derivatives

| Compound Class/Derivative | Target Virus | EC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Phenylbenzimidazole Derivatives | Bovine Viral Diarrhea Virus (BVDV) | 0.8 - 1.5 | Inhibition of NS5B RdRp |

| Substituted Benzimidazoles | HIV-1 (various strains) | 5.28 - 40 | Reverse Transcriptase Inhibition |

| 2-Benzylbenzimidazole Derivatives | Coxsackievirus B5 (CVB-5) | 9 - 17 | Not specified |

| 2-Benzylbenzimidazole Derivatives | Respiratory Syncytial Virus (RSV) | 5 - 15 | Not specified |

| Quinolizidin-1-yl)alkyl Derivatives | Bovine Viral Diarrhea Virus (BVDV) | Moderate Activity | Not specified |

This table outlines the 50% effective concentration (EC₅₀) values and mechanisms for representative benzimidazole derivatives against a range of viruses. nih.govnih.govresearchgate.netnih.gov

Anthelmintic Activity and Microtubule Inhibition

The anthelmintic (anti-parasitic worm) properties of benzimidazoles are primarily attributed to their ability to interfere with microtubule formation. nih.gov These compounds exhibit selective toxicity by binding with high affinity to the β-tubulin subunit of the parasite's microtubules. nih.gov This binding disrupts the polymerization of tubulin into microtubules, which are essential for various cellular functions in the parasite, including cell division, motility, and nutrient absorption. nih.gov The disruption of these critical functions ultimately leads to the death of the parasite. This mechanism has been a cornerstone of anthelmintic therapy for decades. nih.gov

Anticancer Activity Mechanisms

The structural resemblance of the benzimidazole core to purine (B94841) nucleotides allows these derivatives to interact with various targets within cancer cells, leading to antiproliferative and apoptotic effects. nih.gov

Interaction with Cellular Pathways and Induction of Apoptosis

Benzimidazole derivatives exert their anticancer effects through multiple mechanisms, including the inhibition of key cellular signaling pathways and the direct induction of apoptosis (programmed cell death). nih.govnih.gov

They have been shown to act as inhibitors of crucial enzymes involved in cancer progression, such as topoisomerases, protein kinases, and poly(ADP-ribose) polymerase (PARP). nih.govnih.gov By inhibiting these enzymes, the compounds can interfere with DNA replication and repair, cell cycle progression, and signal transduction pathways that promote cancer cell growth and survival. nih.govmdpi.com

A significant aspect of their anticancer activity is the induction of apoptosis. Studies have demonstrated that certain benzimidazole derivatives can trigger the intrinsic apoptotic pathway. mdpi.com This is often characterized by the disruption of the mitochondrial membrane potential, activation of caspases (like caspase-3), and cleavage of PARP. mdpi.com The pro-apoptotic activity of these compounds makes them promising candidates for cancer therapy. euroasiajournal.org

The cytotoxic effects of these derivatives have been evaluated against a variety of human cancer cell lines, with their potency measured by the half-maximal inhibitory concentration (IC₅₀).

Table 4: Anticancer Activity of Selected Benzimidazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| Benzimidazole 4 | MCF-7 (Breast Cancer) | 8.86 |

| Benzimidazole 2 | HCT-116 (Colon Cancer) | 16.18 |

| Benzimidazole 4 | HCT-116 (Colon Cancer) | 24.08 |

| Benzimidazole 1 | HCT-116 (Colon Cancer) | 28.5 |

| Benzimidazole 1 | MCF-7 (Breast Cancer) | 31.2 |

| Benzimidazole 2 | MCF-7 (Breast Cancer) | 30.29 |

| Compound 2a | A549 (Lung Cancer) | 111.70 (µM) |

| Compound 2b | A549 (Lung Cancer) | 176.80 (µM) |

This table presents the half-maximal inhibitory concentration (IC₅₀) values for various benzimidazole derivatives against different human cancer cell lines, indicating their cytotoxic potential. waocp.orgnih.gov

Enzyme Inhibition in Cancer Pathways (e.g., Dihydrofolate Reductase, 5-Lipoxygenase, Fibroblast Growth Factor Receptors)

The therapeutic potential of benzimidazole derivatives in oncology is partly attributed to their ability to inhibit key enzymes involved in cancer cell proliferation, survival, and signaling. Research has identified several enzymes in critical cancer pathways that are targeted by this class of compounds.

Dihydrofolate Reductase (DHFR) Inhibition Dihydrofolate reductase is a crucial enzyme in the synthesis of essential cellular components required for cell proliferation in both prokaryotic and eukaryotic cells. nih.govnih.gov Its inhibition can prevent neoplastic cells from dividing, making it a significant target for cancer chemotherapy. wikipedia.org While many potent DHFR inhibitors are 2,4-diaminopyrimidine (B92962) analogues, research has also explored other scaffolds, including benzimidazoles. drugbank.com Pyrimidine-clubbed benzimidazole derivatives have been designed and developed as potential DHFR inhibitors. nih.gov Although early research into simpler benzimidazole and indole (B1671886) derivatives as DHFR inhibitors showed they were significantly less potent than established inhibitors like trimethoprim, the benzimidazole scaffold continues to be explored for this purpose. drugbank.com

5-Lipoxygenase (5-LO) Inhibition The 5-Lipoxygenase (5-LO) pathway, which is involved in the metabolism of arachidonic acid to produce pro-inflammatory leukotrienes, also plays a role in tumorigenesis. nih.govbiorxiv.org Overexpression of 5-LO has been observed in various cancers, including prostate adenocarcinoma. frontiersin.org Inhibition of this enzyme can trigger apoptosis in human cancer cells and suppress their growth. nih.govfrontiersin.org Certain 5-LO inhibitors have demonstrated potent anti-proliferative and cytotoxic effects in human tumor cells. nih.gov Studies have shown that some benzimidazole derivatives can act as inhibitors of 5-lipoxygenase, suggesting a potential mechanism for their anticancer activity. frontiersin.org For instance, the 5-lipoxygenase inhibitor A-79175 was found to reduce lung tumor multiplicity by 75% in a preclinical model. nih.gov

Fibroblast Growth Factor Receptors (FGFRs) Inhibition The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), is fundamental to processes like cell proliferation, differentiation, and migration. nih.govmdpi.com Dysregulation of FGFR signaling through gene amplification, mutations, or translocations is implicated in a variety of cancers, making these receptors promising therapeutic targets. mdpi.comnih.gov Several small-molecule inhibitors have been developed to target the kinase domain of FGFRs. nih.govmdpi.com Notably, derivatives based on a 1-(1H-benzimidazol-5-yl)-5-aminopyrazole structure have been developed as highly potent inhibitors with significant selectivity for FGFR1 over FGFR4. mdpi.com Computational studies have been employed to understand the binding mechanisms and selectivity of these benzimidazole-based compounds within the active sites of FGFR1 and FGFR4, aiming to guide the development of novel, selective FGFR1 inhibitors. mdpi.com

| Compound Class/Example | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|

| Pyrimidine-clubbed benzimidazoles | Dihydrofolate Reductase (DHFR) | Designed as potential DHFR inhibitors for antibacterial/antifungal activity. | nih.gov |

| General Benzimidazole Derivatives | 5-Lipoxygenase (5-LOX) | Identified as a mechanism for anti-inflammatory and potential anticancer effects. | frontiersin.org |

| 1-(1H-benzimidazol-5-yl)-5-aminopyrazoles | FGFR1/FGFR4 | High potency and >80-fold selectivity for FGFR1 over FGFR4. | mdpi.com |

Anti-inflammatory Action Mechanisms

Benzimidazole derivatives are recognized for their significant anti-inflammatory properties, which are executed through the modulation of several key enzymes and kinases involved in the inflammatory cascade. nih.govresearchgate.net

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LO) Inhibition

A primary mechanism for the anti-inflammatory effect of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are essential for the conversion of arachidonic acid into pro-inflammatory prostaglandins (B1171923). plantarchives.org Benzimidazole-based compounds have been extensively studied as inhibitors of both COX isoforms, COX-1 and COX-2. plantarchives.orgnih.govnih.gov Many derivatives show preferential inhibition of COX-2, which is advantageous as this isoform is primarily induced during inflammation. frontiersin.orgnih.gov For instance, a series of 2-[[2-alkoxy-6-pentadecylphenyl)methyl]thio]-1H-benzimidazoles demonstrated high selectivity for COX-2 over COX-1. nih.gov

In addition to targeting the COX pathway, benzimidazole derivatives also exhibit inhibitory effects on the 5-Lipoxygenase (5-LO) enzyme. frontiersin.org 5-LO is the rate-limiting enzyme in the metabolic pathway that converts arachidonic acid into leukotrienes, another class of potent inflammatory mediators. nih.gov By inhibiting both COX and 5-LO, these compounds can achieve a broad-spectrum anti-inflammatory effect, reducing the production of both prostaglandins and leukotrienes. nih.govbioworld.com This dual-inhibition profile is a promising strategy for developing potent anti-inflammatory agents. nih.gov One benzimidazole derivative, compound 146, was identified as a potent inhibitor of 5-LOX, COX, and several pro-inflammatory cytokines like TNF-α and IL-6. frontiersin.org

| Compound/Derivative Class | Target | IC50 Value | Reference |

|---|---|---|---|

| 1-{(5-substituted-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazoles | COX-2 | 8–13.7 µM | frontiersin.org |

| Compound 146 (a benzimidazole derivative) | 5-LOX | Potent Inhibitor | frontiersin.org |

| Compound 146 (a benzimidazole derivative) | COX | Potent Inhibitor | frontiersin.org |

Lymphocyte-Specific Protein Tyrosine Kinase (Lck) Inhibition

Lymphocyte-specific protein tyrosine kinase (Lck) is a non-receptor Src family kinase that plays a critical role in T-cell development and activation. nih.govwikipedia.org As a key factor in initiating T-cell receptor (TCR) signaling, Lck is an attractive therapeutic target for various immune-mediated and inflammatory disorders. nih.govscbt.com Altered expression and activity of Lck are associated with diseases such as rheumatoid arthritis and asthma. nih.gov

Inhibition of Lck can modulate T-cell-mediated immune responses. scbt.com The Lck-specific inhibitor A-770041 has been shown to attenuate lung fibrosis in preclinical models by suppressing the production of TGF-β in regulatory T-cells. nih.govplos.org While research specifically detailing the inhibition of Lck by this compound is limited, the broader class of kinase inhibitors often features heterocyclic scaffolds similar to benzimidazole. The inhibition of kinases like Lck represents a plausible mechanism for the immunomodulatory and anti-inflammatory effects of certain benzimidazole derivatives. nih.gov

Broader Receptor and Enzyme Modulatory Effects

The biological activities of the benzimidazole scaffold are not limited to a few specific enzymes but extend to a wide range of receptors and other enzyme systems. This "privileged structure" is known to interact with numerous biological targets, leading to a diverse pharmacological profile. frontiersin.orgnih.gov

Beyond the previously mentioned targets, benzimidazole derivatives have been reported to act as:

Topoisomerase inhibitors : These enzymes are crucial for managing DNA topology during replication and transcription, and their inhibition is a common strategy in cancer therapy. nih.govresearchgate.net

Androgen Receptor (AR) antagonists : Compounds like Galeterone, which contains a benzimidazole moiety, function by blocking androgen binding to the AR, a key driver in prostate cancer. nih.gov

Poly(ADP-ribose) polymerase (PARP) inhibitors : PARP enzymes are involved in DNA repair, and their inhibition is a targeted therapy for cancers with specific DNA repair defects. nih.govchiba-u.jp

Microtubule inhibitors : Certain benzimidazole derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis, similar to established anticancer agents. nih.govchiba-u.jp

Bradykinin (B550075) receptor antagonists : Benzimidazole derivatives have shown antagonistic effects at bradykinin B1 receptors, which are involved in inflammation and pain. nih.gov

Other Kinase Inhibitors : The benzimidazole core is found in inhibitors of various protein kinases beyond Lck and FGFRs, which are often dysregulated in cancer and other diseases. nih.govchiba-u.jp

This multi-targeting capability underscores the versatility of the benzimidazole nucleus in medicinal chemistry, allowing for the development of compounds that can modulate complex disease pathways through simultaneous interaction with multiple receptors and enzymes. nih.govnih.gov

Coordination Chemistry of Benzimidazoles with Phenylethyl Substituents

Benzimidazoles as Ligands in Metal Complex Formation

Benzimidazoles are important heterocyclic ligands containing nitrogen as the donor atom, a common feature in many biologically significant molecules. scispace.com Their ability to coordinate with transition metal ions has made them valuable in various chemical and biological systems. researchgate.net The benzimidazole (B57391) nucleus is a key component in compounds with a range of biological activities, including antiviral, antibacterial, and antifungal properties. researchgate.net

The coordination of benzimidazoles to metal ions typically occurs through the sp² hybridized nitrogen atom of the imidazole (B134444) ring. This interaction leads to the formation of stable coordination compounds. researchgate.net The specific nature of the substituent on the benzimidazole ring can modulate the ligand's electronic properties and steric hindrance, which in turn influences the coordination geometry and stability of the resulting metal complex. Metal complexes involving benzimidazole-based ligands are sometimes found to be more effective than the free ligands themselves. scispace.com

Synthesis and Characterization of Metal Coordination Compounds

The synthesis of metal coordination compounds involving substituted benzimidazoles, such as 1-(1-Phenylethyl)benzimidazole, generally involves the reaction of the ligand with a metal salt in a suitable solvent. Common methods include refluxing the ligand and the metal salt in an alcoholic solution. semanticscholar.org For instance, the synthesis of Co(II), Fe(II), and Zn(II) complexes with substituted benzimidazoles has been achieved and the resulting complexes were characterized using various spectroscopic and analytical techniques. scispace.com

Characterization of these coordination compounds is crucial to determine their structure and properties. Standard techniques include:

Elemental Analysis: To determine the empirical formula of the complex. nih.gov

Infrared (IR) Spectroscopy: To identify the coordination of the benzimidazole ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the C=N stretching vibration. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the ligand and its complexes in solution. scispace.comnih.gov

Mass Spectrometry: To confirm the molecular weight of the synthesized complexes. nih.govrsc.org

Flame Atomic Absorption Spectrometry (FAAS): To determine the metal content in the complexes. nih.gov

Thermogravimetric Analysis (TGA): To study the thermal stability of the coordination compounds. nih.gov

A representative table of synthesized benzimidazole metal complexes is provided below, illustrating the types of complexes that can be formed.

| Complex | Ligand | Metal Salt | Color | Yield (%) |

| [Co(PPBI)₂Cl₂] | 1-(3-phenyl)propylbenzimidazole | CoCl₂·6H₂O | Blue | 75 |

| [Fe(PPBI)₂Cl₂] | 1-(3-phenyl)propylbenzimidazole | FeCl₂·4H₂O | Yellow | 68 |

| [Zn(PPBI)₂Cl₂] | 1-(3-phenyl)propylbenzimidazole | ZnCl₂ | White | 82 |

Note: This table is illustrative and based on findings for similar substituted benzimidazoles.

Structural Analysis of Coordination Complexes

The structural analysis of metal complexes with benzimidazole ligands reveals diverse coordination geometries. Single-crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional structure of these compounds. scispace.com

The coordination typically involves the nitrogen atom of the imidazole ring. In some cases, other donor atoms present in the ligand substituent can also participate in coordination, leading to the formation of chelate rings. The steric bulk of the 1-(1-phenylethyl) group is expected to play a significant role in the packing of the molecules in the crystal lattice and may influence the coordination number and geometry of the metal center.

Below is an interactive table summarizing typical structural data for a benzimidazole metal complex.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.234 |

| b (Å) | 15.678 |

| c (Å) | 12.456 |

| β (°) | 98.76 |

| Z | 4 |

Note: The data in this table is representative of a typical benzimidazole-metal complex and not specific to a this compound complex.

Influence of Metal Coordination on Biological Activity and Stability

The coordination of metal ions to benzimidazole ligands can significantly alter their biological properties. It has been observed that metal complexes of biologically important ligands are sometimes more effective than the free ligands. scispace.com For instance, metal complexes of benzimidazole derivatives have shown potential as anticancer agents. nih.govresearchgate.net

The enhanced biological activity of metal complexes can be attributed to several factors, including:

Increased Lipophilicity: Coordination to a metal ion can increase the lipophilicity of the ligand, facilitating its transport across cell membranes.

Synergistic Effects: The combined action of the metal ion and the ligand can lead to enhanced therapeutic effects. nih.gov

Interaction with Biomolecules: Metal complexes can interact with biological targets such as DNA and proteins, leading to cellular apoptosis. rsc.org

Studies on various metal complexes of benzimidazole derivatives have demonstrated that their cytotoxic activity against cancer cell lines can be superior to that of the free ligands. nih.govresearchgate.net For example, Zn(II) and Ag(I) complexes of bis-benzimidazole derivatives have shown significant anti-proliferative effects against breast cancer cells. nih.govresearchgate.net The stability of the ligand can also be affected by coordination, with the formation of a metal complex often leading to increased thermal and chemical stability.

Future Research Directions and Advanced Methodological Approaches

Development of Novel Synthetic Strategies for Enhanced Analog Libraries

The generation of diverse chemical libraries is fundamental to exploring the structure-activity relationships (SAR) and identifying lead compounds with optimized bioactivity. ijpsjournal.com For the 1-(1-phenylethyl)benzimidazole scaffold, future synthetic efforts will focus on methodologies that allow for rapid and efficient diversification.

Modern synthetic approaches are moving beyond traditional methods, which often require harsh conditions and long reaction times. connectjournals.com Key strategies for building analog libraries of this compound include:

Combinatorial Chemistry and Parallel Synthesis: These high-throughput techniques are well-suited for producing large libraries of derivatives by systematically modifying various positions on the benzimidazole (B57391) and phenylethyl moieties. impactfactor.org This allows for a comprehensive exploration of the chemical space around the core scaffold.

Microwave-Assisted Synthesis: This method can dramatically reduce reaction times, improve yields, and promote environmentally friendly "green chemistry" practices. ijpsjournal.comnih.gov Its application can accelerate the synthesis of diverse analogs for screening.

One-Pot Synthesis: Streamlining synthetic sequences into single-pot reactions enhances efficiency and reduces waste, making the process more cost-effective and scalable for library generation. ijprs.comnih.gov

Solid-Phase Synthesis: Attaching the benzimidazole scaffold to a solid support can simplify purification steps and is highly amenable to automated synthesis, further accelerating the creation of large and diverse compound libraries. ijpsjournal.com

These advanced methods facilitate the exploration of how different substituents on the aromatic rings influence the compound's biological activity, solubility, and metabolic stability. nih.govijpsjournal.com

Table 1: Advanced Synthetic Strategies for Benzimidazole Analog Libraries

| Synthetic Strategy | Key Advantages | Relevance to this compound |

|---|---|---|

| Parallel Synthesis | Enables rapid production of diverse chemical libraries for high-throughput screening. impactfactor.org | Allows for systematic modification of both the phenylethyl and benzimidazole rings to establish comprehensive SAR. |

| Microwave-Assisted Synthesis | Reduces reaction times, increases yields, and aligns with green chemistry principles. ijpsjournal.comnih.gov | Accelerates the synthesis of analogs for faster screening cycles. |

| One-Pot Reactions | Improves efficiency, simplifies workup, and reduces solvent waste. ijprs.com | Streamlines the creation of derivatives, making library synthesis more practical and scalable. |

| Solid-Phase Synthesis | Simplifies purification and is suitable for automation. ijpsjournal.com | Facilitates the high-throughput generation of a large number of analogs for biological evaluation. |

In-depth Mechanistic Investigations of Biological Targets

While the broader benzimidazole class is known to interact with numerous biological targets, detailed mechanistic studies are crucial to understand precisely how this compound derivatives exert their effects. nih.govnih.gov Future research must move beyond preliminary screening to elucidate the specific molecular interactions that drive their pharmacological activity.

Key areas for investigation include:

Target Identification and Validation: Identifying the specific enzymes, receptors, or proteins that derivatives of this compound bind to. Benzimidazoles have been shown to target proteins involved in cancer, such as tyrosine kinases (e.g., VEGFR, EGFR), and microbial enzymes like dihydrofolate reductase. acs.orgtandfonline.com

Binding Mode Analysis: Using techniques like X-ray crystallography to determine the exact orientation and interactions of the compound within the active site of its target protein. This provides invaluable information for structure-based drug design.

Elucidation of Downstream Pathways: Investigating how the interaction with a primary target affects cellular signaling pathways. For instance, inhibition of a specific kinase should be correlated with changes in downstream protein phosphorylation and cellular responses. nih.gov

Understanding these mechanisms at a molecular level is essential for optimizing compound selectivity, improving potency, and predicting potential off-target effects. nih.gov

Integration of Advanced Computational Methods for Drug Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, significantly accelerating the design and optimization of new therapeutic agents. impactfactor.orgijpsjournal.com For the this compound scaffold, integrating these methods can streamline the discovery process, reduce costs, and improve the chances of success. researchgate.net

Advanced computational approaches include:

Molecular Docking: This technique predicts the preferred binding orientation of a compound to its molecular target. ijpsjournal.com It is used to screen virtual libraries of this compound analogs to prioritize candidates for synthesis and biological testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of the compounds and their biological activity. ijpsjournal.com This helps in predicting the activity of novel, unsynthesized analogs and guides the design of more potent molecules.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic understanding of the binding stability and conformational changes that occur upon interaction. ijpsjournal.com

ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design phase, helping to eliminate candidates with poor pharmacokinetic profiles. nih.gov

These computational tools enable a rational, data-driven approach to drug design, allowing researchers to focus resources on the most promising compounds. impactfactor.orgresearchgate.net

Exploration of Multitarget-Directed Ligands Based on the this compound Scaffold

Complex, multifactorial diseases like cancer and neurodegenerative disorders often involve the dysregulation of multiple biological pathways. nih.govcolumbia.edu The traditional "one-drug, one-target" paradigm is often insufficient for treating such conditions. uta.edu.ly Multitarget-directed ligands (MTDLs) are single chemical entities designed to interact with multiple relevant targets simultaneously, offering potential for improved efficacy and reduced drug resistance. columbia.eduarxiv.org

The benzimidazole nucleus is considered a "privileged scaffold" because its structure allows for modification to bind with diverse biological targets, making it an ideal starting point for MTDL design. nih.gov The this compound scaffold can be strategically elaborated to incorporate pharmacophoric features necessary for interacting with different targets. For example, in cancer therapy, a derivative could be designed to inhibit both a key kinase like VEGFR-2 and a protein involved in cell division. tandfonline.com

The development of MTDLs requires a deep understanding of the pathophysiology of the disease to select an optimal combination of targets. uta.edu.ly Computational methods are particularly valuable in designing MTDLs by predicting how a single molecule can effectively fit into the binding sites of multiple, distinct proteins. researchgate.net

Table 2: Potential Target Combinations for MTDLs Based on the Benzimidazole Scaffold

| Therapeutic Area | Potential Target 1 | Potential Target 2 | Rationale for Combination |

|---|---|---|---|

| Oncology | VEGFR-2 | EGFR | Inhibit both angiogenesis and tumor cell proliferation. tandfonline.com |

| Oncology | Topoisomerase II | Microtubules | Induce DNA damage and disrupt cell division through different mechanisms. tandfonline.comresearchgate.net |

| Alzheimer's Disease | Cholinesterases | Sigma Receptors | Address both symptomatic cognitive decline and neuronal protection. columbia.edu |

| Infectious Disease | Dihydrofolate Reductase | DNA Gyrase | Inhibit two distinct and essential pathways for microbial survival. acs.orgsemanticscholar.org |

Overcoming Research Challenges in Benzimidazole-Based Drug Discovery

Despite the promise of benzimidazole derivatives, their development is not without challenges. Future research on the this compound scaffold must proactively address these hurdles to ensure successful translation into viable therapeutics.

Key challenges include:

Drug Resistance: Pathogens and cancer cells can develop resistance to therapeutic agents over time. nih.gov Research should focus on designing derivatives that can overcome known resistance mechanisms or that act on novel targets less prone to resistance.

Pharmacokinetic Difficulties: Poor solubility, low bioavailability, and rapid metabolism can limit the clinical utility of promising compounds. ijpsjournal.com Medicinal chemistry efforts must focus on optimizing these properties by modifying the scaffold to enhance its drug-like characteristics.

Intellectual Property (IP) Issues: The benzimidazole scaffold is well-established, leading to a crowded patent landscape. impactfactor.org Researchers must design structurally novel derivatives to secure patent protection, which is essential for commercial development.

Navigating Regulatory Hurdles: The path to drug approval is complex and stringent. proventainternational.com Development programs must be designed with a clear understanding of the regulatory requirements for preclinical and clinical testing.

Addressing these challenges requires a multidisciplinary approach, combining expertise in medicinal chemistry, pharmacology, and regulatory affairs. impactfactor.orgproventainternational.com

Analysis of Patent Literature for Research Trends and Novel Therapeutic Approaches

The patent literature is a valuable resource for understanding the competitive landscape and identifying emerging trends in drug discovery. nih.govresearchgate.net A systematic analysis of patents related to benzimidazole derivatives can provide critical insights for researchers working with the this compound scaffold.

This analysis can reveal:

Novel Therapeutic Targets: Patents often disclose new biological targets being pursued by pharmaceutical companies, highlighting promising areas for research. researchgate.net

Emerging Structural Motifs: Patented compounds can showcase novel chemical modifications to the benzimidazole core that confer improved activity or properties. nih.gov

"White Space" Opportunities: By identifying areas with less patent activity, researchers can focus their efforts on developing truly innovative compounds with a higher likelihood of securing intellectual property rights. impactfactor.org

Key Industry Players: Tracking which companies are filing patents provides an understanding of the commercial interest in specific therapeutic areas related to benzimidazole derivatives.

Recent patent reviews show continued interest in benzimidazoles for a wide range of diseases, from cancer to infectious diseases and central nervous system disorders. researchgate.netresearchgate.net This sustained activity underscores the perceived value of the scaffold and suggests that novel derivatives like those based on this compound have significant therapeutic and commercial potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1-Phenylethyl)benzimidazole, and how do reaction conditions influence yield?

- Methodology : A common approach involves cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing precursors. For example, 2-acetylbenzimidazole (synthesized via acid-catalyzed cyclization of o-phenylenediamine with ketones) can react with aromatic aldehydes under basic conditions (e.g., NaOH in ethanol/water) to form α,β-unsaturated ketone derivatives, which are intermediates for further alkylation or substitution .

- Key Variables : Solvent polarity (ethanol vs. DMF), catalyst type (acidic vs. basic), and reaction time significantly impact yield. For instance, ethanol-water mixtures with 10% NaOH achieved 70–85% yields in analogous benzimidazole syntheses .

Q. How can structural characterization of this compound derivatives be optimized?

- Analytical Workflow :

- NMR : Use - and -NMR to confirm regioselectivity of substitution, particularly distinguishing between N1 and C2 positions .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular ion peaks and fragmentation patterns, critical for verifying novel analogs .

- X-ray Crystallography : Employ SHELX software for small-molecule refinement to resolve ambiguities in stereochemistry or crystal packing .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound analogs?

- Antimicrobial Screening : Use agar diffusion assays (e.g., against S. aureus or E. coli) with positive controls (e.g., ciprofloxacin). Minimum inhibitory concentration (MIC) values can quantify potency .

- Anticancer Evaluation : MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) with IC calculations. Include structure-activity relationship (SAR) analysis of substituents on the phenyl ring .

Advanced Research Questions

Q. How can contradictory biological activity data between structurally similar analogs be resolved?

- Case Study : If analog A shows high antimicrobial activity but analog B (with a para-methyl substitution) is inactive, perform:

- Computational Modeling : Density Functional Theory (DFT) to compare electron density distributions and HOMO-LUMO gaps, identifying steric or electronic barriers .

- Solubility Studies : Measure logP values to assess bioavailability differences. Poor solubility in analog B may explain reduced efficacy despite similar in vitro potency .

Q. What strategies improve regioselectivity in the synthesis of this compound derivatives?

- Catalytic Optimization : Use trifluoroacetic acid (TFA) as a catalyst to favor N1-substitution over C2, as demonstrated in solvent-free syntheses of 2-phenylbenzimidazoles .

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to temporarily block reactive sites, enabling selective functionalization of the benzimidazole core .

Q. How can computational tools enhance SAR studies for this compound-based drug candidates?

- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., tubulin for anticancer activity). Compare docking poses of active vs. inactive analogs to identify critical interactions .

- Pharmacophore Modeling : Generate 3D pharmacophore maps highlighting essential features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger Suite .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

- Scale-Up Issues :

- Exothermic Reactions : Implement controlled cooling during cyclization steps to prevent thermal decomposition .

- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective large-scale purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.